![molecular formula C11H22N2O2 B2740172 tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate CAS No. 351369-20-5](/img/no-structure.png)

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

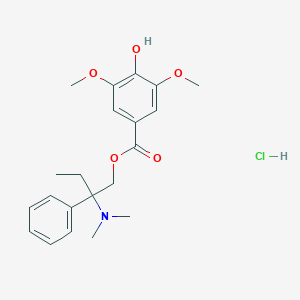

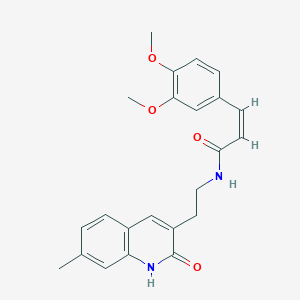

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate has a molecular weight of 230.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . Another similar compound, tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate , has a molecular weight of 202.25 and is a solid substance .

Molecular Structure Analysis

The InChI code for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 . For tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate, the InChI code is 1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 .Physical And Chemical Properties Analysis

The compound tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate should be stored in a refrigerator . The compound tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate also should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create natural products like Indiacen A and Indiacen B, which have shown potential in possessing anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Organic Synthesis Methodology

In organic chemistry, this compound is utilized for its unique reactivity pattern due to the tert-butyl group. It’s involved in various chemical transformations and can be a key intermediate in the development of new synthetic methodologies .

Pharmaceutical Research

In pharmaceuticals, the compound’s derivatives could be explored for the development of new drugs, especially considering its potential role in synthesizing compounds with a wide range of biological activities .

Material Science

The tert-butyl group’s steric effects are significant in material science, where it can influence the physical properties of polymers and other materials, potentially leading to the development of new materials with unique characteristics .

Biochemistry and Metabolism

The tert-butyl group is also relevant in biochemistry, particularly in the study of metabolism and biodegradation pathways of various substances within living organisms .

Catalysis

This compound could be used in catalytic processes, where the tert-butyl group might impart specific reactivity patterns that are beneficial for certain types of catalytic reactions .

Environmental Chemistry

In environmental chemistry, the study of this compound’s degradation could provide insights into the environmental fate of tert-butyl-containing compounds and their potential impact on ecosystems .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Safety And Hazards

The safety information for tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate includes hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The safety information for tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate is the same .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate involves the protection of the amine group of 4-methylpyrrolidine, followed by the reaction of the protected amine with tert-butyl chloroformate to form the tert-butyl carbamate. The deprotection of the amine group yields the final product.", "Starting Materials": [ "4-methylpyrrolidine", "tert-butyl chloroformate", "diisopropylethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Protect the amine group of 4-methylpyrrolidine using tert-butyloxycarbonyl (BOC) chloride and diisopropylethylamine in dichloromethane solvent.", "React the protected amine with tert-butyl chloroformate in the presence of diisopropylethylamine and dichloromethane solvent to form tert-butyl carbamate.", "Deprotect the amine group using methanol and dichloromethane solvent to yield tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate." ] } | |

CAS-Nummer |

351369-20-5 |

Produktname |

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate |

Molekularformel |

C11H22N2O2 |

Molekulargewicht |

214.309 |

IUPAC-Name |

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

InChI-Schlüssel |

CEFJWUXTHLISAP-BDAKNGLRSA-N |

SMILES |

CC1CNCC1CNC(=O)OC(C)(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

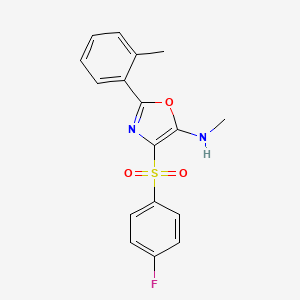

![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)

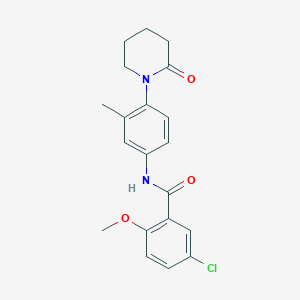

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2740095.png)

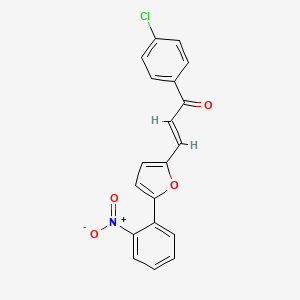

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride](/img/structure/B2740098.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)